Methyl 5-hexynoate chemical properties and structure
Methyl 5-hexynoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for methyl 5-hexynoate, a valuable intermediate in organic synthesis.
Chemical Properties and Structure
Methyl 5-hexynoate is a colorless to pale yellow liquid.[1] It is characterized by the presence of a terminal alkyne and a methyl ester functional group.[2] This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.[2][3]
Structural Information
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IUPAC Name: methyl hex-5-ynoate[4]
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Synonyms: Methyl 5-hexynoate, 5-Hexynoic acid, methyl ester[4]
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SMILES: C#CCCCC(OC)=O[5]
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InChI Key: LZULAZTXJLWELL-UHFFFAOYSA-N[7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of methyl 5-hexynoate.
| Property | Value | Reference(s) |
| Appearance | Colorless to Yellow to Orange clear liquid | |
| Boiling Point | 100 °C/70 mmHg | |
| Boiling Point | 60-62 °C (10 mmHg) | [7] |
| Boiling Point | 60 °C | [1] |
| Density | 0.97 g/cm³ (at 20/20 °C) | |
| Density | 0.960±0.06 g/cm³ (Predicted) | [2][8] |
| Refractive Index | 1.434 | [1][2][7] |
| Solubility | Soluble in chloroform and methanol (slightly) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl 5-hexynoate. While detailed spectra are not publicly available, the expected spectral features can be inferred from the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the protons on the carbon chain, and the methyl ester protons.
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¹³C NMR: The carbon NMR spectrum will display unique peaks for the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the ester, the methoxy carbon, and the sp³-hybridized carbons of the alkyl chain.[4][9]
Infrared (IR) Spectroscopy
The IR spectrum of methyl 5-hexynoate will exhibit characteristic absorption bands for its functional groups:[10]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡C-H stretch (alkyne) | ~3300 |
| C≡C stretch (alkyne) | ~2100 |
| C=O stretch (ester) | ~1740 |
| C-O stretch (ester) | 1300-1000 |
| sp³ C-H stretch | 3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry data for methyl 5-hexynoate is available in the NIST Mass Spectrometry Data Center.[4] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Experimental Protocols
Synthesis of Methyl 5-hexynoate
A common method for the synthesis of methyl 5-hexynoate is the Fischer esterification of 5-hexynoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[11][12]
Reaction:
5-hexynoic acid + methanol ⇌ methyl 5-hexynoate + water
Detailed Methodology:
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 5-hexynoic acid in an excess of methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After cooling to room temperature, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
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Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
The following diagram illustrates a generalized workflow for a Fischer esterification.
Chemical Structure Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of methyl 5-hexynoate.
Safety Information
Methyl 5-hexynoate is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. chemwhat.com [chemwhat.com]
- 2. METHYL 5-HEXYNOATE | 77758-51-1 [chemicalbook.com]
- 3. Hexanoic acid, methyl ester [webbook.nist.gov]
- 4. Methyl 5-hexynoate | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-Hexynoate | 77758-51-1 | CDA75851 | Biosynth [biosynth.com]
- 6. Methyl 5-hexynoate AldrichCPR 77758-51-1 [sigmaaldrich.com]
- 7. Methyl 5-hexynoate, 97% | Fisher Scientific [fishersci.ca]
- 8. METHYL 5-HEXYNOATE|lookchem [lookchem.com]
- 9. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. personal.tcu.edu [personal.tcu.edu]
